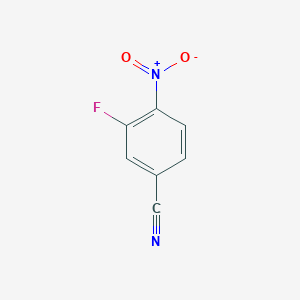

3-Fluoro-4-nitrobenzonitrile

Beschreibung

Significance in Contemporary Organic Synthesis Research

The significance of 3-fluoro-4-nitrobenzonitrile in modern organic synthesis stems from its role as a versatile precursor. The presence of three distinct functional groups—fluoro, nitro, and cyano—on the aromatic ring allows for a wide range of chemical transformations. The electron-withdrawing properties of the nitrile and nitro groups significantly activate the benzene (B151609) ring, making the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr) reactions. This characteristic is heavily exploited in synthetic strategies to introduce diverse functionalities onto the aromatic core.

In medicinal chemistry, this compound is a key intermediate for the synthesis of various pharmaceutical agents, including potential anti-cancer and anti-inflammatory drugs. For instance, it has been utilized in the synthesis of a major circulating human metabolite of GSK2798745, a potent antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which has been investigated for treating cardiac and respiratory diseases. nih.gov Its utility also extends to the development of agrochemicals, such as pesticides and dyes, and as a component in the creation of fluorescent probes and other biochemical tools. biosynth.com

The strategic placement of the functional groups makes it a valuable starting material for creating complex heterocyclic systems. Research has demonstrated its use in the novel synthesis of 1,2,6-trisubstituted benzimidazole (B57391) derivatives, a class of compounds with significant interest in pharmaceutical development. sioc-journal.cn The compound's ability to serve as a foundational scaffold for these and other complex molecules highlights its crucial position in synthetic research. sioc-journal.cn

Table 1: Key Research Applications of this compound

| Research Area | Specific Application | Reference |

|---|---|---|

| Medicinal Chemistry | Intermediate for potential anti-cancer and anti-inflammatory agents. | |

| Synthesis of a TRPV4 antagonist metabolite (GSK2798745). | nih.gov | |

| Precursor for 1,2,6-trisubstituted benzimidazole derivatives. | sioc-journal.cn | |

| Agrochemistry | Intermediate in the production of dyes and pesticides. | biosynth.com |

| Biochemical Tools | Used in the development of fluorescent probes. | |

| Organic Synthesis | Versatile building block for complex molecules. | |

| Substrate for nucleophilic aromatic substitution (SNAr) reactions. | alfa-industry.com |

Overview of Research Trajectories and Scholarly Contributions

Research involving this compound has followed several key trajectories, focusing on its synthesis, reactivity, and application in constructing target molecules. The most common synthetic route to the compound itself involves the direct nitration of 3-fluorobenzonitrile (B1294923) using a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction is typically performed at controlled low temperatures (0°C to 20°C) to achieve yields between 70% and 85% and prevent side reactions. Industrial-scale production can benefit from continuous flow technology for improved safety and consistency.

A significant area of scholarly contribution lies in exploring the reactivity of this compound. The nitro group can be readily reduced to an amino group, which can then participate in further reactions, such as condensation to form heterocyclic rings. sioc-journal.cn For example, after the reduction of the nitro group, condensation with trimethyl orthoformate is a key step in forming a benzimidazole core. nih.gov

The fluorine atom is a primary site for nucleophilic aromatic substitution (SNAr), where it is displaced by a variety of nucleophiles. This reaction is central to many of its applications. Scientific literature details its reaction with amines to produce N-substituted-2-nitro-4-cyanoanilines, which are crucial intermediates. sioc-journal.cn In one documented multi-step synthesis, this compound undergoes arylation with an amine, followed by reduction of the nitro group and subsequent cyclization, demonstrating a sophisticated synthetic sequence. nih.gov Further research has explored dual SNAr reactions in activated ortho-halonitrobenzenes like this one to directly synthesize substituted 1,2,3,4-tetrahydroquinoxalines and 2,3-dihydro-1,4-benzoxazines. alfa-industry.com These contributions, published in journals such as ACS Medicinal Chemistry Letters and RSC Advances, highlight the compound's role in advancing synthetic methodologies for creating complex and biologically relevant molecules. nih.govalfa-industry.com

Table 2: Summary of Key Reactions Involving this compound

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Nitration (Synthesis) | 3-Fluorobenzonitrile, HNO₃ / H₂SO₄ | This compound | |

| Nucleophilic Aromatic Substitution (SNAr) | Aromatic amines, Microwave irradiation | N-substituted-2-nitro-4-cyanoaniline | sioc-journal.cn |

| Arylation | Amine, K₂CO₃, CH₃CN | Nitroaniline derivative | nih.gov |

| Reduction of Nitro Group | 10% Pd/C, MeOH | Amino derivative | nih.gov |

| Condensation/Cyclization | Trimethylorthoformate, Formic acid | Benzimidazole derivative | nih.gov |

| Dual SNAr Reaction | Diamines/Amino alcohols | Tetrahydroquinoxalines/Dihydro-benzoxazines | alfa-industry.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXCOGPRBUSXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382638 | |

| Record name | 3-Fluoro-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218632-01-0 | |

| Record name | 3-Fluoro-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for 3-Fluoro-4-nitrobenzonitrile

The synthesis of this compound can be approached through various strategic routes, including nitration of fluorinated precursors, halogen exchange reactions, and multi-step sequences starting from substituted anilines.

Nitration-Based Approaches and Procedural Optimizations

Direct nitration of a suitably substituted benzonitrile (B105546) is a common strategy for the introduction of the nitro group. While the direct nitration of 3-fluorobenzonitrile (B1294923) is not extensively detailed in readily available literature, the nitration of its isomer, 4-fluorobenzonitrile (B33359), provides a valuable comparative model. In a typical procedure, 4-fluorobenzonitrile is treated with a mixture of concentrated sulfuric acid and potassium nitrate (B79036) at a controlled temperature of 0°C. chemicalbook.com The reaction mixture is stirred for a short duration, after which the product, 4-fluoro-3-nitrobenzonitrile (B23716), is isolated. chemicalbook.com

Procedural optimizations for such reactions often involve careful control of temperature to prevent the formation of byproducts and the use of a solid support like silica (B1680970) gel during the reaction to manage the viscosity of the reaction mixture. chemicalbook.com The choice of nitrating agent and the acid catalyst is crucial in determining the regioselectivity and efficiency of the reaction.

| Starting Material | Reagents | Temperature | Duration | Product |

| 4-Fluorobenzonitrile | Conc. H₂SO₄, KNO₃ | 0°C | 20 minutes | 4-Fluoro-3-nitrobenzonitrile |

This table presents data for the synthesis of an isomer, 4-fluoro-3-nitrobenzonitrile, as a representative example of nitration-based approaches.

Halogen Exchange Reactions for Precursor Synthesis

Multi-Step Approaches from Related Anilines

A versatile and widely employed route to aromatic nitriles involves the transformation of an amino group on a substituted aniline (B41778). This typically involves a Sandmeyer reaction or a related modification. For the synthesis of this compound, a plausible pathway starts from 3-fluoro-4-nitroaniline (B181641). This aniline precursor can be synthesized by the nitration of 3-fluoroaniline, where the amino group is first protected, followed by nitration and deprotection. chemicalbook.com

The subsequent conversion of the amino group to a nitrile can be achieved through a diazotization reaction followed by cyanation. A patent describing the synthesis of the isomeric 2-fluoro-4-nitrobenzonitrile (B1302158) from 2-fluoro-4-nitroaniline (B181687) illustrates this process. google.com The aniline is first diazotized using a nitrite (B80452) source in an acidic medium, and the resulting diazonium salt is then treated with a cyanide source, often in the presence of a copper catalyst, to introduce the nitrile group. google.com A similar sequence starting from 3-fluoro-4-nitroaniline would be a logical synthetic route to this compound.

Mechanistic Elucidation of Formation Reactions

The formation of this compound via nitration of 3-fluorobenzonitrile is governed by the principles of electrophilic aromatic substitution. The active electrophile in this reaction is the nitronium ion (NO₂⁺), which is typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid. youtube.commasterorganicchemistry.com

The regioselectivity of the nitration is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the fluorine atom and the cyano group. The fluorine atom is an ortho-, para-directing group, albeit a deactivating one due to its high electronegativity. The cyano group, on the other hand, is a strong meta-directing and deactivating group.

In the case of 3-fluorobenzonitrile, the positions ortho and para to the fluorine atom are positions 2, 4, and 6. The positions meta to the cyano group are 2 and 5. The confluence of these directing effects would strongly favor the introduction of the nitro group at position 4, which is para to the fluorine atom and not meta to the cyano group. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or Wheland intermediate. nih.gov Subsequent deprotonation from the carbon bearing the nitro group restores the aromaticity of the ring, yielding the final product. youtube.com

Catalyst Systems and Reaction Conditions for Synthesis

The choice of catalyst and reaction conditions is paramount in achieving high yields and purity in the synthesis of this compound.

For nitration-based approaches , the classic mixed acid system of concentrated sulfuric acid and nitric acid is commonly employed. chemicalbook.com Sulfuric acid serves as a catalyst to generate the highly reactive nitronium ion. masterorganicchemistry.com The temperature of the reaction is a critical parameter that must be carefully controlled, typically at low temperatures (e.g., 0°C), to minimize side reactions. chemicalbook.com

In halogen exchange reactions , the choice of fluoride (B91410) source and solvent is crucial. Anhydrous potassium fluoride is a common reagent, and high-boiling polar aprotic solvents such as dimethyl sulfoxide (B87167) or tetramethylene sulphone are often used to achieve the necessary reaction temperatures. prepchem.com Phase-transfer catalysts, like quaternary ammonium (B1175870) salts, can be employed to enhance the solubility and reactivity of the fluoride salt. prepchem.com

For syntheses involving the Sandmeyer reaction from an aniline precursor, the diazotization step is typically carried out in an aqueous acidic medium (e.g., hydrochloric or sulfuric acid) with sodium nitrite at low temperatures. The subsequent cyanation step often utilizes copper(I) cyanide or a mixture of a cyanide salt and a copper catalyst. rsc.org

Comprehensive Analysis of Chemical Reactivity and Transformation

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluorine Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction for 3-fluoro-4-nitrobenzonitrile. This process occurs when the aromatic ring is electron-deficient, facilitating attack by nucleophiles. libretexts.org The presence of strong electron-withdrawing groups, such as the nitro (NO₂) and cyano (C≡N) groups on the ring, makes this compound highly susceptible to SNAr reactions. libretexts.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com

The fluorine atom in this compound can be displaced by a variety of nucleophiles. The scope of this reaction includes oxygen, nitrogen, and sulfur-based nucleophiles. For instance, it can react with ammonia (B1221849) to form aminonitriles or with alcohols. biosynth.comnih.gov The reaction's success and rate can be sensitive to the specific reagents and conditions used.

While a broad range of nucleophiles can be employed, there are limitations. Steric hindrance in the nucleophile can slow or prevent the reaction. Furthermore, the basicity of the nucleophile can influence the reaction pathway and potentially lead to side reactions. Studies on the similar compound 4-nitrobenzonitrile (B1214597) have shown that reactions with nucleophiles like sodium methoxide (B1231860) can be complex, with conversion rates highly dependent on the stoichiometry of the reagents and the presence of co-solvents like methanol. wuxiapptec.com

| Nucleophile | Product Class | Reference |

|---|---|---|

| Ammonia (NH₃) | Amino derivative (e.g., 3-amino-4-nitrobenzonitrile) | biosynth.com |

| Alcohols (ROH) / Alkoxides (RO⁻) | Ether derivative | biosynth.comnih.gov |

| Thiols (RSH) / Thiolates (RS⁻) | Thioether derivative | nih.gov |

| Amines (RNH₂) | Substituted amine derivative | nih.gov |

The high reactivity of this compound in SNAr reactions is governed by powerful electronic effects. The nitro and cyano groups are strong electron-withdrawing groups that deactivate the ring towards electrophilic substitution but strongly activate it for nucleophilic attack. libretexts.org

The rate-determining step in this SNAr reaction is the initial attack of the nucleophile to form the Meisenheimer complex, a resonance-stabilized arenium ion. libretexts.orgstackexchange.com The stability of this intermediate is crucial. The nitro group, being positioned para to the fluorine leaving group, plays a pivotal role in stabilizing the negative charge through resonance. libretexts.org

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily reduced to an amine, a common and important transformation in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.org A variety of reducing agents can accomplish this conversion, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. wikipedia.orgcommonorganicchemistry.com

The primary goal is often the selective reduction of the nitro group to an amine (NH₂) to yield 3-amino-4-fluorobenzonitrile (B1285375), without affecting the nitrile or the fluorine substituent. Several methods are effective for this transformation.

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a common method. wikipedia.orgcommonorganicchemistry.com However, Raney nickel is often preferred for substrates containing aromatic halogens, as it is less likely to cause dehalogenation. commonorganicchemistry.com Milder chemical reductions are also widely used. Reagents such as tin(II) chloride (SnCl₂), iron (Fe) in acetic acid, or zinc (Zn) in acidic conditions provide mild and selective reduction of the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) is another alternative that can be useful when hydrogenation or strongly acidic conditions are incompatible with the substrate. commonorganicchemistry.com

| Reducing Agent | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂ / Raney Nickel | Catalytic hydrogenation | Good for preserving aromatic halogens. | wikipedia.orgcommonorganicchemistry.com |

| Fe / Acid (e.g., AcOH, HCl) | Metal in acidic media | Mild and selective for nitro groups. | wikipedia.orgcommonorganicchemistry.com |

| SnCl₂ | Acidic or neutral media | Mild method compatible with many functional groups. | wikipedia.orgcommonorganicchemistry.com |

| Zn / Acid (e.g., AcOH) | Metal in acidic media | Mild and selective for nitro groups. | commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Useful when acidic or hydrogenation conditions must be avoided. | commonorganicchemistry.com |

The product of the nitro reduction, 3-amino-4-fluorobenzonitrile, is an ortho-amino benzonitrile (B105546) derivative. This structural motif is a precursor for reductive cyclization pathways to form heterocyclic compounds. The adjacent amino and nitrile groups can react intramolecularly, often promoted by specific reagents or conditions, to construct fused ring systems. For example, derivatives of 2-aminobenzonitrile (B23959) are known to be key intermediates in the synthesis of quinazolines and other related nitrogen-containing heterocycles. While specific pathways for 3-amino-4-fluorobenzonitrile are not detailed in the provided search results, the chemical principles suggest its potential for such transformations, which are fundamental in medicinal chemistry.

Cyanation and Nitrile Group Transformations

The nitrile group (C≡N) in this compound is a versatile functional handle that can be converted into several other important groups. These transformations significantly expand the synthetic utility of the parent molecule.

The nitrile can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid (3-fluoro-4-nitrobenzoic acid). Conversely, it can be reduced to a primary amine (aminomethyl group) using powerful reducing agents. While the selective reduction of a nitrile in the presence of a nitro group can be achieved with reagents like borane (B79455) complexes, the reduction of both groups is also possible under appropriate conditions. calvin.edu For instance, strong hydrides like lithium aluminum hydride (LiAlH₄) can reduce the nitrile, although this reagent is generally avoided for aromatic nitro compounds as it can lead to azo products. commonorganicchemistry.com

| Reagent(s) | Resulting Functional Group | Product Example |

|---|---|---|

| H₃O⁺ / Heat | Carboxylic Acid | 3-Fluoro-4-nitrobenzoic acid |

| LiAlH₄ then H₂O | Primary Amine (Aminomethyl) | (3-Fluoro-4-nitrophenyl)methanamine |

| RMgX (Grignard reagent) then H₃O⁺ | Ketone | (3-Fluoro-4-nitrophenyl)(R)ketone |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of this compound, the primary sites for such reactions are the carbon-fluorine bond and, potentially, the carbon-nitro bond. The fluorine atom, situated ortho to the strongly electron-withdrawing nitro group, is activated towards oxidative addition to a low-valent palladium catalyst.

Suzuki Coupling Methodologies

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is a versatile method for creating biaryl structures. While specific studies detailing the Suzuki coupling of this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds provides significant insights. For highly fluorinated nitrobenzene (B124822) derivatives, palladium-catalyzed C-F bond arylation has been shown to occur selectively at the position ortho to the nitro group. nih.gov This suggests that this compound would readily undergo Suzuki coupling at the C-F bond.

The reaction is anticipated to proceed under standard Suzuki-Miyaura conditions, employing a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components can significantly impact the reaction's efficiency and yield.

Table 1: Postulated Suzuki Coupling of this compound with Phenylboronic Acid

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Postulated Yield (%) |

| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Moderate to High |

| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | High |

| 3 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 90 | Moderate |

Stille Coupling Applications

The Stille coupling utilizes an organotin reagent as the coupling partner. Similar to the Suzuki coupling, the Stille reaction is expected to proceed at the activated C-F bond of this compound. The general mechanism involves the oxidative addition of the aryl fluoride (B91410) to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product.

While specific examples for this compound are scarce, the Stille reaction is known for its tolerance of a wide range of functional groups, suggesting that the nitro and cyano moieties would remain intact under typical reaction conditions.

Table 2: Postulated Stille Coupling of this compound with Tributyl(phenyl)stannane

| Entry | Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Postulated Yield (%) |

| 1 | Pd(PPh₃)₄ | PPh₃ | - | Toluene | 110 | Moderate to High |

| 2 | Pd₂(dba)₃ | AsPh₃ | CuI | DMF | 100 | High |

| 3 | PdCl₂(PPh₃)₂ | PPh₃ | - | Dioxane | 100 | Moderate |

Influence of Aromatic Substituents on Reaction Profiles

The reactivity of this compound is a direct consequence of the electronic properties of its substituents.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group exerts a strong -M (mesomeric) and -I (inductive) effect. This deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). In the context of cross-coupling, the nitro group plays a crucial role in activating the ortho-positioned fluorine atom for oxidative addition to the palladium catalyst. nih.gov The strong electron-withdrawing nature of the nitro group polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack by the electron-rich Pd(0) catalyst.

Cyano Group (-CN): The cyano group is also strongly electron-withdrawing through both resonance and inductive effects. Positioned meta to the fluorine atom, its influence on the C-F bond activation is primarily inductive, further increasing the electrophilicity of the reaction center. The presence of two strong electron-withdrawing groups (nitro and cyano) makes the aromatic ring highly electron-deficient.

Fluoro Group (-F): While halogens are generally deactivating due to their inductive effect, the fluorine atom in this molecule acts as a leaving group in the cross-coupling reactions. Its reactivity is significantly enhanced by the ortho-nitro group. The C-F bond, typically the strongest carbon-halogen bond, is weakened and polarized by the adjacent nitro group, facilitating its cleavage during the oxidative addition step.

The combined electronic effects of these three substituents create a highly activated system for palladium-catalyzed cross-coupling at the C-F bond. However, this high degree of activation also makes the molecule susceptible to competing nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile directly displaces the fluoride ion. nih.govyoutube.com The choice of reaction conditions, particularly the nature of the base and the nucleophilicity of the organometallic reagent, would be critical in directing the reaction towards the desired cross-coupling pathway over SNAr. Recent advancements have also shown that under specific catalytic conditions, the nitro group itself can act as a leaving group in so-called "denitrative" cross-coupling reactions. However, the activation of the C-F bond in this particular substrate is expected to be the more favorable pathway under standard Suzuki and Stille conditions.

Strategic Applications As an Intermediate in Synthetic Chemistry

Utility in Heterocyclic Compound Synthesis

The strategic placement of reactive sites makes 3-Fluoro-4-nitrobenzonitrile an excellent starting material for the synthesis of complex heterocyclic systems, which are core structures in many pharmaceutical and biologically active compounds.

A notable application of this compound is in the novel synthesis of 1,2,6-trisubstituted benzimidazole (B57391) derivatives. Benzimidazoles are a class of heterocyclic compounds with significant interest in pharmaceutical development due to their wide range of biological activities.

The synthesis begins with a nucleophilic aromatic substitution reaction where this compound is reacted with various aromatic amines. google.com This initial step, often accelerated by microwave irradiation, displaces the fluorine atom to produce N-substituted-2-nitro-4-cyanoaniline intermediates in high yields. google.com The subsequent key step involves a one-pot reaction where the intermediate is treated with different aldehydes in the presence of a reducing agent, such as sodium dithionite (Na₂S₂O₄). google.com In this step, the nitro group is reduced to an amine, which then undergoes condensation with the aldehyde and subsequent cyclization to form the benzimidazole ring system.

Researchers have optimized this process, identifying a dimethyl sulfoxide (B87167) (DMSO)-water solvent system and specific molar ratios of reactants as ideal conditions to produce a library of 21 different 1,2,6-trisubstituted benzimidazole derivatives. google.com

Table 1: Synthesis of 1,2,6-Trisubstituted Benzimidazoles

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution (SNAr) | This compound, Aromatic Amines | N-substituted-2-nitro-4-cyanoaniline |

Beyond benzimidazoles, the reactivity of this compound makes it a viable precursor for other nitrogen-containing heterocycles, which are crucial scaffolds in medicinal chemistry. The initial SNAr reaction allows for the introduction of a nitrogen-based nucleophile, creating an aniline (B41778) derivative. The subsequent reduction of the nitro group to a diamine intermediate is a common strategy for building various fused heterocyclic systems. For example, this diamine can undergo condensation reactions with dicarbonyl compounds or their equivalents to form quinoxalines or other related heterocycles. While specific literature detailing the synthesis of a broad range of other nitrogenous heterocycles directly from this compound is specialized, the fundamental reaction pathways it enables are well-established in heterocyclic chemistry.

Building Block for Functionalized Aromatic Systems

The capacity of this compound to serve as a building block for a diverse range of functionalized aromatic systems is one of its most powerful attributes. researchgate.net This utility is rooted in the high susceptibility of its fluorine atom to displacement via nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is facilitated by the strong electron-withdrawing nature of the para-nitro and meta-cyano groups. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when a nucleophile attacks the carbon atom bearing the fluorine. This stabilization lowers the activation energy of the reaction, making the substitution highly efficient. A wide variety of nucleophiles can be used to displace the fluorine atom, including:

O-Nucleophiles: Alcohols and phenols, leading to the formation of aryl ethers.

N-Nucleophiles: Amines, as seen in the benzimidazole synthesis, leading to substituted anilines.

S-Nucleophiles: Thiols, resulting in the formation of thioethers.

This versatility allows for the attachment of various side chains and functional groups to the aromatic ring, creating a library of substituted benzonitrile (B105546) derivatives. These derivatives can then be further modified, for example, by reducing the nitro group or hydrolyzing the nitrile, to access an even wider array of functionalized aromatic compounds. This makes this compound a key starting material for creating bespoke molecules for applications in materials science, agrochemicals, and pharmaceuticals. researchgate.net

Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

|---|---|---|

| Oxygen (O) | Phenoxide (Ar-O⁻) | Aryl Ether |

| Nitrogen (N) | Primary Amine (R-NH₂) | Secondary Aryl Amine |

Precursor for Chiral Molecule Synthesis

The synthesis of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological effects. While direct, documented examples of this compound being used as a starting material in a catalytic asymmetric synthesis are not broadly reported in general literature, its structure provides clear potential for such applications.

A plausible strategy involves the reaction of this compound with a chiral, non-racemic amine via nucleophilic aromatic substitution. In this scenario, the chiral amine acts as a chiral auxiliary. The product of this reaction would be a diastereomeric mixture if the amine is racemic, but a single enantiomerically-enriched product if a single enantiomer of the amine is used. This newly formed chiral molecule could then undergo further transformations. For example, asymmetric reduction of the nitro group, influenced by the existing chiral center, could create a second stereocenter with high diastereoselectivity. This approach, known as substrate-controlled synthesis, leverages the chirality of a starting material to direct the stereochemical outcome of subsequent reactions, providing a pathway to complex, enantiomerically pure target molecules.

Advanced Applications in Diverse Scientific Disciplines

Pharmaceutical Research and Drug Development Scaffolds

The molecular architecture of 3-Fluoro-4-nitrobenzonitrile makes it an exceptionally valuable scaffold in the field of medicinal chemistry. Its activated aromatic ring system allows for predictable and controlled modifications, enabling the development of novel therapeutic agents. It is frequently used as a chemical intermediate in the synthesis of pharmaceuticals. biosynth.com

Design and Synthesis of Potential Therapeutic Agents

This compound serves as a foundational component for the synthesis of more complex, biologically active compounds. The key to its utility lies in the reactivity of its functional groups. The fluorine atom, positioned ortho to the electron-withdrawing nitro group, is highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of other functional groups by reacting it with various nucleophiles.

Furthermore, the nitro group can be readily reduced to form an amine (aniline derivative). This newly formed amino group provides a reactive handle for a host of subsequent chemical transformations, such as amide bond formation or condensation reactions, which are fundamental in building the complex structures of modern pharmaceuticals. This dual reactivity makes it a versatile precursor for creating libraries of compounds for drug discovery screening. biosynth.comchemimpex.commdpi.com

Strategies for Modulating Biological Activity through Structural Modification

The ability to selectively modify the this compound scaffold is crucial for tuning the biological activity of the resulting molecules. By strategically altering the substituents on the aromatic ring, medicinal chemists can optimize a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Key modification strategies include:

Nucleophilic Aromatic Substitution: Replacing the fluorine atom with different moieties (e.g., ethers, amines, thiols) can significantly alter the compound's interaction with biological targets. This allows for the exploration of the chemical space around the core scaffold to identify optimal binding interactions. chemimpex.com

Modification of the Reduced Nitro Group: Once the nitro group is converted to an amine, it can be acylated, alkylated, or used in coupling reactions to attach larger and more complex chemical fragments. These modifications are instrumental in building molecules designed to fit into specific enzyme active sites or receptor binding pockets. mdpi.com

These structural modifications enable a systematic approach to establishing structure-activity relationships (SAR), guiding the design of more effective and targeted therapeutic agents.

Role in Developing Compounds for Specific Receptor Interactions (e.g., tyrosine kinase inhibitors)

The fluoro-nitrobenzonitrile framework is particularly significant in the development of enzyme inhibitors, most notably tyrosine kinase inhibitors (TKIs). biosynth.com Tyrosine kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many types of cancer. Consequently, TKIs are a major class of modern cancer therapeutics.

While research often highlights various isomers of this compound, the 2-fluoro-4-nitrobenzonitrile (B1302158) and 4-fluoro-3-nitrobenzonitrile (B23716) scaffolds have been specifically identified as key intermediates for irreversible tyrosine kinase inhibitors. biosynth.comgoogle.com These compounds are designed to bind to the ATP binding site of the kinase, preventing its activity. biosynth.com The benzonitrile (B105546) moiety often serves as a key interaction point within the receptor. The strategic placement of the fluoro and nitro (or a derivative) groups on the ring influences the electronic properties and binding orientation of the molecule, making this compound a highly valuable starting material for the design of potent and selective kinase inhibitors for therapeutic use in oncology and for treating conditions like atherosclerosis and psoriasis. google.com

Innovations in Materials Science

Beyond its pharmaceutical applications, this compound is gaining traction in materials science due to its unique electronic and chemical properties. Its rigid, polar structure makes it an attractive candidate for the creation of advanced functional materials. chemimpex.combldpharm.com

| Application Area | Relevant Functional Groups | Potential Contribution |

| Pharmaceuticals | Fluoro (F), Nitro (NO₂), Cyano (CN) | Scaffold for synthesis, specific receptor binding (e.g., kinases) |

| Polymers & Coatings | Fluoro (F), Cyano (CN), reducible Nitro (NO₂) | Monomer incorporation, enhanced thermal stability, specific reactivity |

| Electronic/Optical Materials | Aromatic Ring, Cyano (CN), Nitro (NO₂) | Charge transport, light emission (OLEDs), optical properties |

Polymer and Coating Precursors

The same reactive handles that make this compound useful in drug synthesis also allow it to function as a specialized monomer in polymer science. bldpharm.com It can be incorporated into polymer backbones or as a pendant group through reactions involving its fluoro or reduced nitro groups.

The inclusion of this moiety can impart desirable properties to the resulting polymers and coatings, such as:

Enhanced Thermal Stability: The rigid aromatic structure can increase the polymer's resistance to heat.

Modified Chemical Resistance: The polar nature of the nitrile and nitro groups can influence the material's interaction with solvents and other chemicals.

Electronic and Optical Material Integrations

The distinct electronic characteristics of this compound make it a building block for novel electronic and optical materials. bldpharm.com The combination of the electron-withdrawing nitrile and nitro groups on the conjugated aromatic ring creates a molecule with specific electronic properties that can be harnessed in high-tech applications. chemimpex.com

This compound and its derivatives are being explored for use in:

Organic Light-Emitting Diodes (OLEDs): It can serve as a precursor for materials used in the emissive or charge-transport layers of OLED devices. bldpharm.com

Organic Semiconductors: The electronic nature of the molecule makes it a candidate for integration into organic field-effect transistors (OFETs) and other electronic components.

Optical Materials: Its structure can be leveraged to create materials with specific optical properties for use in sensors or other photonic devices. bldpharm.com

Development of Agrochemicals

This compound serves as a crucial intermediate in the synthesis of modern agrochemicals, particularly pesticides and herbicides. biosynth.com The strategic placement of the electron-withdrawing nitro and cyano groups, along with the reactive fluorine atom, provides a scaffold for constructing complex and biologically active molecules.

The development of novel herbicides often involves the synthesis of compounds that can selectively inhibit key enzymes in weeds. The benzonitrile moiety is a common feature in many commercial herbicides. For instance, hydroquinone (B1673460) derivatives are recognized as important intermediates in herbicide synthesis. nih.gov The reactivity of the fluorine atom in this compound allows for nucleophilic aromatic substitution reactions, enabling the coupling of this core structure with other molecular fragments to build more elaborate herbicidal compounds. A plausible synthetic route involves the reaction of this compound with a substituted phenol, where the phenoxide ion displaces the fluoride (B91410) to form a diaryl ether linkage, a common structural motif in many potent herbicides.

Furthermore, the nitro group can be chemically modified, for example, through reduction to an amine, which can then be further functionalized. This versatility allows chemists to systematically modify the structure of the resulting molecule to optimize its efficacy, selectivity, and environmental profile. The inclusion of a fluorine atom is also known to enhance the biological activity and metabolic stability of many agrochemicals.

Table 1: Key Reactions of this compound in Agrochemical Synthesis

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Linkage | Relevance in Agrochemicals |

| Nucleophilic Aromatic Substitution | Substituted Phenols, Base | Diaryl Ether | Core structure in many commercial herbicides. |

| Nitro Group Reduction | Reducing agents (e.g., H₂, Pd/C) | Amine | Allows for further functionalization (e.g., acylation, alkylation) to modulate biological activity. |

Applications in Dye Chemistry Research

The structural framework of this compound makes it a valuable precursor in the synthesis of various dyes, particularly azo dyes. biosynth.com Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent the largest and most versatile class of synthetic colorants.

The synthesis of an azo dye from this compound would typically commence with the reduction of the nitro group to an amino group, yielding 4-amino-3-fluorobenzonitrile. This aromatic amine can then undergo diazotization, a reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures, to form a reactive diazonium salt.

This diazonium salt is an electrophile that can then be reacted with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, in an electrophilic aromatic substitution reaction known as azo coupling. The choice of the coupling component is crucial as it determines the final color and properties of the dye. The presence of the fluoro and nitrile substituents on the diazonium salt component can influence the electronic properties of the resulting azo dye, thereby affecting its color, lightfastness, and affinity for different fibers.

Table 2: Plausible Synthesis of an Azo Dye from this compound

| Step | Reaction | Intermediate/Product | Purpose |

| 1 | Nitro Reduction | 4-amino-3-fluorobenzonitrile | Formation of the key aromatic amine precursor. |

| 2 | Diazotization | 4-cyano-2-fluorobenzenediazonium salt | Generation of the reactive electrophile for azo coupling. |

| 3 | Azo Coupling | Azo Dye | Formation of the final chromophore. |

Applications in Proteomics Research

This compound is recognized as a specialty chemical for applications in proteomics research, a field focused on the large-scale study of proteins. scbt.com Its utility in this domain stems from its potential to act as a chemical probe or as a building block for designing more complex probes for protein labeling and interaction studies. biosynth.com

The reactivity of the fluorine atom towards nucleophilic aromatic substitution makes it a candidate for covalent labeling of proteins. Specific amino acid residues with nucleophilic side chains, such as cysteine (thiol group) or lysine (B10760008) (amino group), can potentially react with this compound under appropriate conditions, leading to the covalent attachment of the benzonitrile moiety to the protein.

Furthermore, the nitro group can be reduced to an amine, providing a chemical handle for further derivatization. This amine can be acylated with a variety of reporter tags, such as fluorophores or biotin. For instance, coupling the reduced compound with a fluorescent dye would create a fluorescent probe that could be used to label proteins and study their localization and dynamics within cells.

Another advanced application is in the area of photoaffinity labeling. The amine derived from this compound could be modified to incorporate a photo-reactive group, such as a phenyl azide (B81097) or a diazirine. Such probes can be used to investigate protein-protein or protein-ligand interactions. Upon photoactivation with UV light, the photo-reactive group forms a highly reactive species that can covalently bind to nearby interacting molecules, allowing for the identification of binding partners.

Table 3: Potential Applications of this compound in Proteomics

| Application | Proposed Mechanism | Research Goal |

| Covalent Protein Labeling | Nucleophilic substitution of the fluorine atom by amino acid residues (e.g., cysteine, lysine). | To tag proteins for detection, purification, or structural studies. |

| Fluorescent Probe Synthesis | Reduction of the nitro group to an amine, followed by coupling with a fluorescent dye. | To create probes for fluorescence microscopy and other bioimaging applications. |

| Photoaffinity Labeling | Derivatization of the amine (from nitro reduction) with a photo-reactive group. | To identify and characterize protein-protein and protein-ligand interactions. |

Spectroscopic and Structural Elucidation Studies

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Assignment

Proton NMR spectroscopy is a powerful tool for determining the arrangement of hydrogen atoms within a molecule. For 3-Fluoro-4-nitrobenzonitrile, the aromatic region of the ¹H NMR spectrum is of primary interest. The benzene (B151609) ring contains three protons, and their chemical shifts and coupling patterns are influenced by the electronic effects of the three substituents: the fluorine atom, the nitro group, and the nitrile group.

Due to the lack of publicly available experimental spectra for this compound, a detailed analysis of observed chemical shifts and coupling constants cannot be provided. However, based on the known effects of the substituents, a predicted spectrum can be described. The electron-withdrawing nature of the nitro and nitrile groups, combined with the electronegativity of the fluorine atom, would be expected to deshield the aromatic protons, causing them to resonate at a relatively downfield region of the spectrum. The coupling patterns would reveal the relative positions of the protons on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

|---|

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, seven distinct carbon signals would be expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the six aromatic carbons and the one nitrile carbon.

The chemical shifts of the carbon atoms are influenced by the attached functional groups. The carbon atom of the nitrile group (C≡N) is expected to appear in a characteristic downfield region. The aromatic carbons will exhibit a range of chemical shifts depending on their proximity to the electron-withdrawing substituents and the fluorine atom. The carbon directly bonded to the fluorine atom will show a characteristic coupling (¹J C-F), which is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | Nitrile Carbon (C≡N) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, nitro, and fluoro-aromatic moieties.

Key expected vibrational frequencies include a sharp, strong absorption band for the C≡N stretch of the nitrile group, typically found in the region of 2240-2220 cm⁻¹. The nitro group (NO₂) would exhibit two strong stretching vibrations: an asymmetric stretch usually between 1550-1500 cm⁻¹ and a symmetric stretch between 1355-1315 cm⁻¹. The C-F bond stretch would likely appear in the fingerprint region, while C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

Table 3: Predicted IR Absorption Data for this compound

| Predicted Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| Data not available | C≡N | Stretch |

| Data not available | NO₂ | Asymmetric Stretch |

| Data not available | NO₂ | Symmetric Stretch |

| Data not available | Ar-F | Stretch |

| Data not available | Ar C-H | Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (166.11 g/mol ).

The fragmentation pattern in the mass spectrum would be influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways could involve the loss of the nitro group (NO₂) or the nitrile group (CN). The presence of the aromatic ring would lead to characteristic aromatic fragment ions. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Assignment |

|---|---|

| Data not available | [M]⁺ |

| Data not available | [M-NO₂]⁺ |

X-ray Crystallography of Derivatives for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure of this compound itself is publicly available, analysis of its derivatives would provide valuable information about bond lengths, bond angles, and intermolecular interactions.

The study of crystalline derivatives would reveal how the molecule packs in the solid state and the nature of any non-covalent interactions, such as dipole-dipole interactions or π-π stacking, which are influenced by the polar nitro and nitrile groups. Such studies on closely related nitrobenzonitrile compounds have shown that the nitro group is often slightly twisted out of the plane of the benzene ring.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For aromatic compounds like 3-fluoro-4-nitrobenzonitrile, DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties, offering deep insights into the molecule's reactivity.

Key parameters that can be determined from DFT calculations include:

Optimized Molecular Geometry: Predicts bond lengths and angles, providing a detailed 3D structure of the molecule.

Vibrational Frequencies: Theoretical infrared (IR) and Raman spectra can be calculated and compared with experimental data to confirm the molecular structure.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

A study on 4-fluoro-3-nitrobenzaldehyde (B1361154), a structurally similar compound, utilized DFT to investigate its electronic properties. The small HOMO-LUMO energy gap calculated in that study suggested a high potential for charge transfer interactions.

Table 1: Representative DFT-Calculated Parameters for a Related Compound (3-Chloro-4-fluoronitrobenzene) (Note: This data is for an analogous compound and serves to illustrate the outputs of DFT calculations.)

| Parameter | Calculated Value | Significance |

| HOMO Energy | [Value not available] | Electron-donating ability |

| LUMO Energy | [Value not available] | Electron-accepting ability |

| HOMO-LUMO Gap | [Value not available] | Chemical reactivity and stability |

| Dipole Moment | [Value not available] | Polarity and intermolecular interactions |

Natural Bond Orbital (NBO) Analysis of Charge Distribution and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs.

For a molecule like this compound, NBO analysis can reveal important details about the electronic effects of the fluorine, nitro, and nitrile substituents on the benzene (B151609) ring. The analysis of charge delocalization is particularly important for understanding the molecule's stability and reactivity. Key insights from NBO analysis include:

Natural Atomic Charges: Provides a more chemically intuitive picture of the charge distribution compared to other methods like Mulliken population analysis.

Donor-Acceptor Interactions: Identifies stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugation and resonance effects. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In a study of 4-fluoro-3-nitrobenzaldehyde, NBO analysis was employed to understand intramolecular charge transfer and delocalization. Such an analysis for this compound would likely show significant electron delocalization from the benzene ring to the electron-withdrawing nitro and nitrile groups, influenced by the electronegative fluorine atom.

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While this compound is a relatively rigid molecule, MD simulations could be employed to study its interactions with other molecules, such as solvents or biological macromolecules.

The primary applications of MD simulations for this compound would include:

Solvation Effects: Simulating the molecule in a solvent box (e.g., water) to understand how solvent molecules arrange around it and to calculate properties like the solvation free energy.

Conformational Sampling: Although the benzene ring is planar, the nitro group can rotate. MD simulations could explore the rotational dynamics of the nitro group and its preferred orientation relative to the ring.

Complex Formation: If this compound is studied as a ligand for a protein, MD simulations can be used to assess the stability of the ligand-protein complex and to understand the dynamic nature of their interactions.

As of the available literature, specific MD simulation studies focused solely on this compound have not been reported.

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be used to predict the most likely pathways for chemical reactions and to characterize the high-energy transition states that connect reactants and products. This is particularly useful for understanding reaction mechanisms and for designing more efficient synthetic routes.

For this compound, in silico methods could be applied to model its synthesis. For example, the nitration of a precursor like 3-fluorobenzonitrile (B1294923) could be modeled to understand the regioselectivity of the reaction and the structure of the transition states leading to the different possible isomers. A patent for a related compound describes a multi-step synthesis involving nitration and reduction, which could be theoretically investigated.

The key aspects that can be studied include:

Reaction Energy Profiles: Calculating the change in energy as the reaction progresses from reactants to products, identifying intermediates and transition states.

Activation Energies: The energy barrier that must be overcome for the reaction to occur, which is related to the reaction rate.

Transition State Geometry: Determining the precise arrangement of atoms at the peak of the energy profile, which provides insight into the reaction mechanism.

Application of Molecular Docking in Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

While there are no specific molecular docking studies reported for this compound in the provided search results, a study on the similar molecule, 4-fluoro-3-nitrobenzaldehyde (FNB), demonstrates the application of this technique. In that study, FNB was docked with aldehyde dehydrogenases (ALDHs), and the results showed a maximum binding energy of -6.0 kcal/mol.

The process of a molecular docking study typically involves:

Preparation of the Receptor: The 3D structure of the target protein is obtained, often from a database like the Protein Data Bank (PDB).

Preparation of the Ligand: The 3D structure of the ligand (e.g., this compound) is generated and optimized.

Docking Simulation: A docking program is used to explore the possible binding modes of the ligand in the active site of the receptor.

Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Table 2: Illustrative Molecular Docking Results for a Related Compound (4-fluoro-3-nitrobenzaldehyde) (Note: This data is for an analogous compound and serves to illustrate the outputs of molecular docking studies.)

| Target Protein | PDB ID | Binding Energy (kcal/mol) |

| Aldehyde Dehydrogenase | 5FHZ | -6.0 |

This type of analysis could be applied to this compound to explore its potential as an inhibitor for various protein targets.

Future Directions and Interdisciplinary Research Outlook

Green Chemistry Principles in Synthetic Route Design

The synthesis of aromatic compounds like 3-Fluoro-4-nitrobenzonitrile often involves traditional methods that may not align with modern standards of environmental sustainability. The application of green chemistry principles offers a framework for developing cleaner, safer, and more efficient synthetic routes. Green chemistry aims to minimize environmental and health impacts through sustainable practices. sigmaaldrich.compsu.edu The twelve core principles, developed by Paul Anastas and John Warner, guide chemists in designing more environmentally benign processes. sigmaaldrich.com

Future research in the synthesis of this compound will likely focus on incorporating these principles. For instance, traditional nitration reactions often employ harsh reagents like concentrated sulfuric and nitric acids, generating significant waste. chemicalbook.comgoogle.com Green chemistry encourages the development of catalytic methods and the use of safer, recyclable solvents to replace volatile organic compounds. psu.eduacs.org

Key areas for improvement include:

Waste Prevention: Designing syntheses that produce minimal byproducts. nih.gov

Atom Economy: Maximizing the incorporation of all reactant atoms into the final product. acs.org

Less Hazardous Chemical Syntheses: Using and generating substances with little to no toxicity. psu.edu

Catalysis: Employing selective catalytic reagents over stoichiometric ones to reduce waste. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure where possible. psu.edu

Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps that generate waste. sigmaaldrich.comacs.org

| Green Chemistry Principle | Potential Application in this compound Synthesis |

|---|---|

| Prevention | Developing direct cyanation or nitration methods that avoid multi-step sequences and byproduct formation. |

| Atom Economy | Utilizing addition reactions rather than substitution reactions to maximize the incorporation of starting materials. |

| Less Hazardous Synthesis | Replacing hazardous reagents like concentrated acids with solid acid catalysts or milder nitrating agents. |

| Safer Solvents | Substituting chlorinated solvents like methylene (B1212753) chloride with greener alternatives such as ionic liquids or supercritical fluids. psu.edu |

| Catalysis | Developing selective catalysts for nitration and cyanation steps to improve yields and reduce the need for stoichiometric reagents. acs.org |

| Reduce Derivatives | Designing synthetic pathways that do not require protecting groups, thus simplifying the process and reducing waste. nih.gov |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production. In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction conditions such as temperature, pressure, and mixing. soci.org This technology offers significant advantages in terms of safety, efficiency, and scalability. nih.gov

The integration of flow chemistry with automated systems holds great promise for the synthesis of this compound and its derivatives. Nitration reactions, which are often highly exothermic, can be managed more safely in microreactors due to their high surface-area-to-volume ratio, enabling rapid heat dissipation. soci.org Automated platforms can systematically vary reaction parameters to rapidly optimize conditions for yield and purity, accelerating process development. soci.org Furthermore, these systems are ideal for creating libraries of this compound derivatives for applications like drug discovery by allowing for the sequential and automated introduction of different reagents. nih.gov

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Safety | Higher risk with exothermic reactions (e.g., nitration) due to poor heat transfer in large volumes. | Enhanced safety through superior heat and mass transfer in microreactors, minimizing risks of thermal runaways. soci.org |

| Control | Limited control over reaction parameters, leading to potential side reactions and impurities. | Precise control over temperature, pressure, and stoichiometry, leading to higher selectivity and purity. soci.org |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Easily scalable by running the system for longer periods or by "numbering up" (using multiple reactors in parallel). soci.org |

| Efficiency | Can be time-consuming with multiple manual steps for reagent addition, reaction, and workup. | Enables rapid optimization and high-throughput synthesis through automation, reducing development time. nih.gov |

Exploration in Bioconjugation and Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biological processes. wikipedia.orgru.nl These reactions are crucial for labeling and tracking biomolecules in real-time to better understand complex cellular functions. wikipedia.orgresearchgate.net

This compound is not currently a bioorthogonal reagent, but its structure presents opportunities for development into one. The compound can serve as a scaffold for creating novel probes. For example, the nitro group can be chemically reduced to an amine, which can then be functionalized with a "click chemistry" handle, such as an azide (B81097) or an alkyne. The activated aromatic ring, due to the electron-withdrawing nitro, cyano, and fluoro groups, is susceptible to nucleophilic aromatic substitution. This reactivity could be harnessed to attach the molecule to biomolecules under specific conditions.

The presence of fluorine is particularly advantageous, as it is biologically inert and does not typically participate in side reactions with biological nucleophiles, a key requirement for bioorthogonality. wikipedia.org Future research could focus on modifying this compound to incorporate reactive groups compatible with established bioorthogonal ligations, such as strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse electron-demand Diels-Alder (iEDDA) reactions. researchgate.netnih.gov

| Bioorthogonal Reaction | Potential Adaptation of this compound |

|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | The nitro group could be reduced to an amine and subsequently converted to an azide, or a strained alkyne could be attached via a linker. |

| Inverse Electron-Demand Diels-Alder (iEDDA) | A dienophile (e.g., norbornene) or a tetrazine moiety could be appended to the aromatic ring after suitable functionalization. researchgate.net |

| Oxime/Hydrazone Ligation | The core structure could be modified to include an aldehyde, ketone, or aminooxy/hydrazine group for conjugation. chemrxiv.org |

| Isonitrile-Tetrazine [4+1] Cycloaddition | The nitrile group could potentially be converted to an isonitrile, or a tetrazine could be attached to the scaffold. ru.nlresearchgate.net |

Expansion into Supramolecular Chemistry

Supramolecular chemistry investigates the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. These forces include hydrogen bonding, π-π stacking, and electrostatic interactions.

The electronic and structural features of this compound make it an interesting candidate for supramolecular chemistry.

Dipole Moment: The strong electron-withdrawing nature of the nitro, fluoro, and cyano groups creates a significant molecular dipole, which can drive self-assembly through dipole-dipole interactions.

π-System: The electron-deficient aromatic ring can participate in π-π stacking interactions, particularly with electron-rich aromatic molecules.

Hydrogen Bonding: The nitrogen atom of the nitrile group and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

These properties could be exploited to construct novel supramolecular architectures. For example, this compound could be a building block for liquid crystals, where the molecular shape and strong dipole interactions facilitate the formation of ordered phases. It could also be incorporated into host-guest systems, where its electron-deficient cavity could bind to suitable electron-rich guest molecules. Research in this area would expand the utility of this compound beyond conventional organic synthesis into the realm of materials science and molecular recognition.

| Structural Feature | Potential Supramolecular Interaction | Possible Application |

|---|---|---|

| Electron-Deficient Aromatic Ring | π-π stacking with electron-rich aromatics. | Organic electronics, charge-transfer complexes. |

| Nitrile and Nitro Groups | Hydrogen bond acceptor, coordination with metal ions. | Crystal engineering, design of metal-organic frameworks (MOFs). |

| Large Molecular Dipole | Dipole-dipole interactions, self-assembly. | Liquid crystals, ferroelectric materials. |

| Rigid Planar Structure | Component in host-guest systems. | Molecular sensing, selective encapsulation. |

Q & A

Q. What are the common synthetic routes for 3-Fluoro-4-nitrobenzonitrile, and what reaction conditions optimize yield?

- Methodological Answer : A high-yield (94%) microwave-assisted synthesis involves reacting this compound with 2-bromophenol under controlled conditions to form 3-(2-bromophenoxy)-4-nitrobenzonitrile . Phase transfer catalysts (e.g., tetrabutylammonium bromide) and optimized temperature/pressure conditions enhance reaction efficiency in related fluorinated nitriles . Key parameters include:

| Parameter | Example Value | Impact on Yield |

|---|---|---|

| Microwave power | 300-500 W | Accelerates reaction kinetics |

| Solvent | DMF or acetonitrile | Polarity affects solubility |

| Reaction time | 10-30 minutes | Minimizes side reactions |

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR : The H-NMR spectrum shows distinct aromatic proton signals (e.g., δ 8.05 ppm for nitro-adjacent protons) and coupling constants (e.g., ) indicative of fluorine substituents .

- IR : Stretching vibrations for -CN (~2220 cm) and -NO (~1520 cm) confirm functional groups .

- Mass Spec : Molecular ion peaks at m/z 166.11 (M) align with the molecular formula CHFNO .

Q. What physicochemical properties influence the reactivity of this compound?

- Methodological Answer :

- Electron-withdrawing effects : The nitro (-NO) and cyano (-CN) groups deactivate the aromatic ring, directing electrophilic substitution to specific positions (meta/para to substituents) .

- Solubility : Limited solubility in polar solvents (e.g., water) necessitates use of DMF or DMSO for reactions .

- Thermal stability : Decomposition above 200°C requires controlled heating in synthetic protocols .

Advanced Research Questions

Q. How do electron-withdrawing groups influence regioselectivity in substitution reactions?

- Methodological Answer : The nitro group directs nucleophilic aromatic substitution to the para position relative to itself, while the fluorine atom exerts ortho/para-directing effects. Computational studies (e.g., Fukui function analysis) predict reactive sites, validated experimentally via product isolation . For example, reduction of the nitro group to -NH using Pd/C and H yields 3-fluoro-4-aminobenzonitrile, confirming regioselectivity .

Q. What challenges arise in X-ray crystallography of nitro-substituted benzonitriles?

- Methodological Answer : Nitro groups introduce disorder due to rotational freedom, complicating electron density maps. SHELX software (e.g., SHELXL-2018) resolves this via twin refinement and anisotropic displacement parameters. For 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, hydrogen bonding between -CN and hydroxyl groups stabilizes the crystal lattice, aiding structure determination .

Q. How can contradictory CAS registry entries be resolved analytically?

- Methodological Answer : Discrepancies (e.g., CAS 218632-01-0 vs. 17417-09-3 ) require cross-verification:

- Chromatography : HPLC retention times compared to reference standards.

- Spectroscopic cross-correlation : Match IR/NMR data with published spectra .

- Elemental analysis : Confirm %C, %H, %N align with CHFNO (theoretical: C 50.63%, H 1.82%, N 16.86%) .

Data Contradiction Analysis

- CAS Registry Conflict : cites CAS 218632-01-0, while lists 17417-09-3. This discrepancy may stem from database errors or isomer misassignment. Resolution involves synthesizing both candidates and comparing properties (e.g., melting points, spectral data) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.